molecular formula C11H11ClN2S B14207770 Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester CAS No. 832724-82-0

Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester

Cat. No.: B14207770
CAS No.: 832724-82-0
M. Wt: 238.74 g/mol
InChI Key: ISWOYSFEBZJSAY-UHFFFAOYSA-N
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Description

Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester is a chemical compound with a complex structure that includes a thiocyanate group, a chlorophenyl group, and an aziridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester typically involves the reaction of thiocyanic acid with [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocyanate group to thiols or other reduced forms.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the aziridine ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various aziridine ring-opened products.

Scientific Research Applications

Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The aziridine ring is particularly reactive and can form adducts with DNA, proteins, and other biomolecules, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]ethyl ester
  • Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]propyl ester

Uniqueness

Thiocyanic acid, [1-[(2-chlorophenyl)methyl]-2-aziridinyl]methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aziridine ring and the chlorophenyl group makes it particularly versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

832724-82-0

Molecular Formula

C11H11ClN2S

Molecular Weight

238.74 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]aziridin-2-yl]methyl thiocyanate

InChI

InChI=1S/C11H11ClN2S/c12-11-4-2-1-3-9(11)5-14-6-10(14)7-15-8-13/h1-4,10H,5-7H2

InChI Key

ISWOYSFEBZJSAY-UHFFFAOYSA-N

Canonical SMILES

C1C(N1CC2=CC=CC=C2Cl)CSC#N

Origin of Product

United States

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